GSK 366

Vue d'ensemble

Description

GSK366 est un inhibiteur puissant de la kynurénine-3-monooxygénase, une enzyme impliquée dans la voie de la kynurénine du métabolisme du tryptophane. Ce composé a montré un potentiel significatif dans le traitement de diverses maladies neurodégénératives et affections inflammatoires .

Méthodes De Préparation

La préparation de GSK366 implique plusieurs voies synthétiques et conditions réactionnelles. Le composé est généralement synthétisé par une série de réactions chimiques qui comprennent l'utilisation de réactifs et de catalyseurs spécifiques. Les méthodes de production industrielle de GSK366 sont conçues pour garantir une pureté et un rendement élevés, bien que les voies synthétiques détaillées soient exclusives et non divulguées au public .

Analyse Des Réactions Chimiques

GSK366 subit divers types de réactions chimiques, notamment l'oxydation et l'hydroxylation. Le composé est connu pour interagir avec les monooxygénases flaviniques dépendantes du NADPH, catalysant l'hydroxylation de la L-kynurénine en 3-hydroxykynurénine. Les réactifs courants utilisés dans ces réactions comprennent le NADPH et la flavine adénine dinucléotide (FAD). Les principaux produits formés à partir de ces réactions sont généralement des dérivés hydroxylés .

Applications de la recherche scientifique

GSK366 a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme un composé outil pour étudier la voie de la kynurénine. En biologie et en médecine, GSK366 s'est avéré prometteur dans le traitement de maladies neurodégénératives telles que la maladie de Huntington et la maladie d'Alzheimer, ainsi que la pancréatite aiguë, le syndrome de dysfonctionnement multi-organique. La capacité du composé à inhiber la kynurénine-3-monooxygénase en fait un candidat précieux pour une évaluation clinique plus approfondie .

Mécanisme d'action

Le mécanisme d'action de GSK366 implique l'inhibition de la kynurénine-3-monooxygénase. Cette enzyme catalyse l'hydroxylation de la L-kynurénine en 3-hydroxykynurénine, une étape clé dans la voie de la kynurénine. En inhibant cette enzyme, GSK366 réduit la production de métabolites neurotoxiques, exerçant ainsi ses effets thérapeutiques. Les cibles moléculaires et les voies impliquées comprennent les monooxygénases flaviniques dépendantes du NADPH et du FAD .

Applications De Recherche Scientifique

GSK366 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the kynurenine pathway. In biology and medicine, GSK366 has shown promise in the treatment of neurodegenerative diseases such as Huntington’s and Alzheimer’s, as well as acute pancreatitis multiple organ dysfunction syndrome. The compound’s ability to inhibit kynurenine-3-monooxygenase makes it a valuable candidate for further clinical evaluation .

Mécanisme D'action

The mechanism of action of GSK366 involves the inhibition of kynurenine-3-monooxygenase. This enzyme catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine, a key step in the kynurenine pathway. By inhibiting this enzyme, GSK366 reduces the production of neurotoxic metabolites, thereby exerting its therapeutic effects. The molecular targets and pathways involved include NADPH and FAD-dependent flavin monooxygenases .

Comparaison Avec Des Composés Similaires

GSK366 est unique dans son inhibition puissante de la kynurénine-3-monooxygénase. Des composés similaires comprennent le Ro 61-8048 et le ®-Nepicastat hydrochloride, qui inhibent également les enzymes hydroxylases mais avec des spécificités et des puissances différentes. GSK366 se distingue par sa forte affinité et son long temps de résidence, ce qui en fait un candidat prometteur pour des applications cliniques .

Propriétés

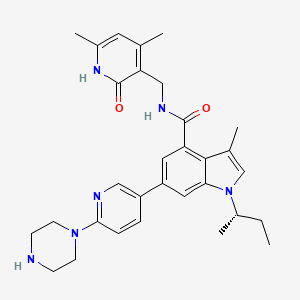

IUPAC Name |

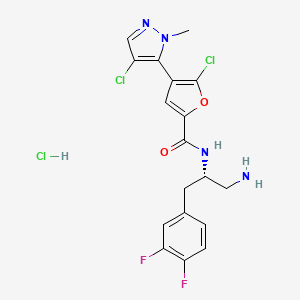

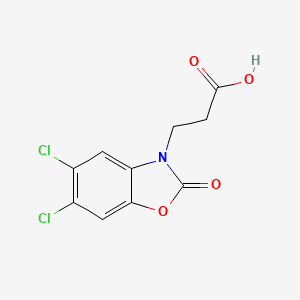

3-[5-chloro-6-[(1R)-1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWASLAPMFGBZQP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)[C@@H](C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

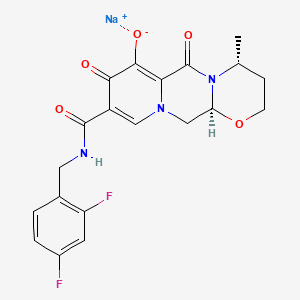

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)

![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)